Ethyl 4-bromo-5-fluoro-2-methylbenzoate
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Overview
Description
Ethyl 4-bromo-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and methyl substituents on the benzene ring, along with an ethyl ester functional group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-fluoro-2-methylbenzoate typically involves the esterification of 4-bromo-5-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of substituted benzoates.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-5-fluoro-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-fluoro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Ethyl 4-bromo-2-methylbenzoate: Lacks the fluorine substituent.
Ethyl 5-fluoro-2-methylbenzoate: Lacks the bromine substituent.
Ethyl 4-bromo-5-fluoro-benzoate: Lacks the methyl substituent.
Uniqueness: Ethyl 4-bromo-5-fluoro-2-methylbenzoate is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules and a useful probe in scientific research .
Properties
IUPAC Name |
ethyl 4-bromo-5-fluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLUDCTRQPNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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